![molecular formula C13H10ClN3O4 B2487734 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865287-29-2](/img/structure/B2487734.png)
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C13H10ClN3O4 and its molecular weight is 307.69. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Compounds with similar structures have been shown to possess various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
The compound's molecular formula is C12H11ClN4O, with a molecular weight of 262.701 g/mol. Its structure features a 1,3,4-oxadiazole ring which is crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For example, compounds similar to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) have demonstrated inhibition of EGFR and Src kinases with IC50 values as low as 0.24 μM for EGFR .
- Cell Line Studies : In vitro studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring show significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). For instance, one study reported an IC50 value of 1.18 μM against MCF7 cells for a related compound .
Cell Line | IC50 (µM) | Compound |
---|---|---|
MCF7 | 1.18 ± 0.14 | Similar Oxadiazole Derivative |
PC-3 | 0.67 | Similar Oxadiazole Derivative |
HCT116 | 0.80 | Similar Oxadiazole Derivative |
Antimicrobial Activity
In addition to anticancer properties, certain oxadiazole derivatives have shown promising antimicrobial activities. A study indicated that compounds with similar structures possess effective antibacterial properties against various pathogens .
Case Studies
Several case studies highlight the biological activity of oxadiazole derivatives:
- Zhang et al. Study : This research synthesized multiple oxadiazole derivatives and tested their activity against a panel of cancer cell lines using TRAP PCR-ELISA assays. The results indicated that specific modifications to the oxadiazole structure significantly enhanced anticancer potency .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) derivatives with target proteins involved in cancer progression. These studies revealed strong interactions with EGFR and Src kinases, suggesting potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide also exhibits notable antimicrobial properties:
- Bactericidal Effects : In vitro studies have shown that the compound is effective against a range of bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Antifungal Activity : The compound has demonstrated efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of this compound. The derivatives exhibited anticancer activities with IC50 values ranging from 0.5 to 10 μM across various cancer cell lines .
Case Study 2: Antimicrobial Testing
In another study published in Pharmaceutical Biology, researchers tested the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) below 50 μg/mL for most tested pathogens .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-9-3-1-8(2-4-9)12-16-17-13(21-12)15-11(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHLMKJJKMXQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.